Lipophilicity (XLogP3) of 3-Fluoro-5-iodoisonicotinic Acid vs. 3-Fluoroisonicotinic Acid: Impact on CNS Drug Design
The computed XLogP3 for 3-fluoro-5-iodoisonicotinic acid is 1.1, compared to a value of approximately 0.92 for the non-iodinated analog 3-fluoroisonicotinic acid (PubChem CID 345361). This represents a 0.18 log unit increase in lipophilicity, which is significant for BBB permeability considerations in CNS drug discovery programs. The iodine atom contributes to a higher logP without substantially increasing molecular weight beyond lead-like thresholds [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 3-Fluoroisonicotinic acid; XLogP3 ≈ 0.92 |
| Quantified Difference | ΔXLogP3 = +0.18 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
A ΔXLogP3 of +0.18 can translate into a measurable improvement in passive membrane permeability, which is critical for CNS-targeted candidates where the ideal logP range is 1–3.
- [1] PubChem. (2025). Computed XLogP3 for 3-Fluoro-5-iodopyridine-4-carboxylic acid (CID 130769200) and 3-Fluoropyridine-4-carboxylic acid (CID 345361). National Center for Biotechnology Information. View Source
